molecular formula C8H5N3O2 B1386408 1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1156405-18-3

1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B1386408
M. Wt: 175.14 g/mol
InChI Key: CUMGABGNMQXFTM-UHFFFAOYSA-N
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Description

Pyrazine derivatives are a class of organic compounds that contain a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms . They are often used as building blocks in the synthesis of various pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of pyrazine derivatives can involve various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of pyrazine derivatives can vary widely depending on the specific substituents attached to the pyrazine ring . Detailed structural analysis usually requires techniques such as X-ray crystallography .


Chemical Reactions Analysis

Pyrazine derivatives can undergo a variety of chemical reactions, including those involving their nitrogen atoms or any functional groups attached to the pyrazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can vary widely depending on their specific structure . These properties can include solubility, melting point, boiling point, and various spectroscopic properties .

Scientific Research Applications

Scientific Field

  • The most active compounds had IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential for further development .

Anti-Fibrosis Activity

Scientific Field

  • IC50 values for the most effective compounds were around 45.69 μM and 45.81 μM .

Synthetic Chemistry

Scientific Field

  • Successful synthesis of derivatives through innovative synthetic pathways, demonstrating the versatility of the core compound in creating diverse molecular structures .

Antimicrobial Activity

Scientific Field

Drug Discovery

Scientific Field

Material Science

Scientific Field

Synthesis of Piperazine Derivatives

Scientific Field

  • The synthesis methods have led to the creation of piperazine derivatives with potential applications in drug development .

Cancer Research

Scientific Field

  • Discovery of compounds such as methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride, showing cytotoxic activity and potential as a cancer therapeutic agent .

Development of Heterocyclic Compounds

Scientific Field

  • Successful creation of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” derivatives, indicating the compound’s utility in generating diverse bioactive molecules .

Safety And Hazards

The safety and hazards associated with pyrazine derivatives can depend on their specific structure . Material safety data sheets (MSDS) provide information on handling, storage, and disposal, as well as first-aid measures and physical and chemical properties .

Future Directions

The future directions of research on pyrazine derivatives could involve the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs based on pyrazine scaffolds .

properties

IUPAC Name

1-pyrazin-2-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-7-1-2-8(13)11(7)6-5-9-3-4-10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMGABGNMQXFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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